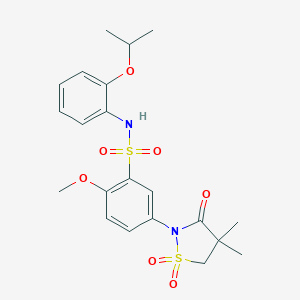
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. DIDS is a potent inhibitor of chloride channels and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to affect the activity of other ion channels, such as potassium channels, and to modulate the activity of transporters that regulate intracellular pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide are diverse and depend on the specific system being studied. In general, 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been shown to decrease chloride conductance, increase intracellular pH, and affect the activity of other ion channels and transporters. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been used to study the role of chloride channels in the regulation of neuronal excitability, the function of the immune system, and the transport of anions across epithelial membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments is its potency as a chloride channel inhibitor. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been shown to be more effective than other commonly used chloride channel inhibitors, such as 9-anthroic acid and niflumic acid. However, 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, and its use can be complicated by the need to control for changes in intracellular pH.
Orientations Futures
There are many possible future directions for research on 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more specific chloride channel inhibitors that do not have off-target effects. Another area of interest is the study of the role of chloride channels in specific biological systems, such as the immune system or the nervous system. Finally, the use of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide in drug discovery and development is an area of ongoing research, as it may be possible to develop drugs that target chloride channels for the treatment of various diseases.
Méthodes De Synthèse
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 4,4-dimethyl-1,3-dioxo-2-thioxoimidazolidine with 2-isopropoxyaniline and 2-methoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction yields 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide as a white solid with a melting point of 250-252°C.
Applications De Recherche Scientifique
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research to study the function of chloride channels in various biological systems. It has been shown to inhibit the activity of both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the role of these channels in cellular physiology. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has also been used to study the transport of anions across cell membranes, as well as the regulation of intracellular pH.
Propriétés
Nom du produit |
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C21H26N2O7S2 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(2-propan-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O7S2/c1-14(2)30-17-9-7-6-8-16(17)22-32(27,28)19-12-15(10-11-18(19)29-5)23-20(24)21(3,4)13-31(23,25)26/h6-12,14,22H,13H2,1-5H3 |
Clé InChI |
FFCXTWWOKIEACT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
SMILES canonique |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)butanamide](/img/structure/B253697.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253700.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B253701.png)



![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253709.png)
![2-N-(4-chlorophenyl)-3-N-(3,4-dimethylphenyl)-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2,3-dicarboxamide](/img/structure/B253710.png)

![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253713.png)
![Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B253714.png)
![7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253719.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B253724.png)